molecular formula C17H20FN5O3 B2993726 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1021214-70-9

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Número de catálogo: B2993726
Número CAS: 1021214-70-9
Peso molecular: 361.377
Clave InChI: XIGHWDSCVKBEOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core linked to a 2,6-dimethoxypyrimidin-4-yl group and a 4-fluorophenyl carboxamide moiety. The compound’s structure combines a heteroaromatic pyrimidine ring with fluorinated aromatic and piperazine components, features commonly associated with modulation of enzymatic and receptor targets. The 2,6-dimethoxy substitution on the pyrimidine ring may enhance metabolic stability and target binding, while the 4-fluorophenyl group contributes to lipophilicity and pharmacokinetic properties.

Propiedades

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-7-9-23(10-8-22)17(24)19-13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHWDSCVKBEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and herbicide applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a pyrimidine and a fluorophenyl moiety. Its chemical formula is C16H19FN4O3C_{16}H_{19}FN_{4}O_{3}.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Studies have indicated that compounds similar to this one exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of nucleoside transporters, which are crucial in cancer cell metabolism.
  • Herbicidal Properties : As indicated in patent literature, derivatives of pyrimidine compounds have shown high herbicidal efficacy against a range of weeds, suggesting potential agricultural applications .
  • Urease Inhibition : Recent studies have evaluated the urease inhibition activity of related compounds, which could imply similar effects for the target compound. Urease inhibitors are important in treating conditions related to urease-producing bacteria .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the chemical structure can enhance biological activity:

  • Pyrimidine Substitution : The presence of the dimethoxypyrimidine group appears to enhance binding affinity to target enzymes and receptors.
  • Fluorophenyl Group : The introduction of a fluorine atom in the phenyl ring has been shown to increase lipophilicity and improve bioavailability .

Case Studies

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs) :
    • A study focused on analogues demonstrated that modifications could yield compounds with selective inhibition properties against ENT1 and ENT2. This suggests that the target compound may also influence nucleoside transport mechanisms, which are vital in cancer therapy .
  • Cytotoxicity Assessment :
    • An MTT assay conducted on NIH-3T3 cells showed varying degrees of cytotoxicity among related compounds, with some exhibiting IC50 values indicating effective cytotoxic action without significant toxicity at therapeutic doses .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation
HerbicidalEffective against various weed species
Urease InhibitionPotentially inhibits urease enzyme
CytotoxicityShows varying cytotoxic effects on cell lines

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

The pharmacological profile of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide can be contextualized through comparison with piperazine-carboxamide derivatives reported in the literature. Key structural variations and associated biological activities are summarized below:

Table 1: Comparative Analysis of Piperazine-1-carboxamide Derivatives

Compound Name / ID Key Structural Features Biological Target/Activity Potency/Selectivity Insights References
Target Compound 2,6-Dimethoxypyrimidin-4-yl; 4-fluorophenyl Not explicitly reported (inference: enzymatic or receptor modulation) N/A
JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide) Dichlorophenyl; methoxyphenyl acetyl group DGAT1 inhibitor Potent DGAT1 inhibition (IC₅₀ < 100 nM); high selectivity over DGAT2
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 4-tert-Butylphenyl; 3-chloropyridinyl TRPM8 antagonist IC₅₀ = 6–10 nM (TRPM8); >100-fold selectivity over TRPV1/TRPA1
PKM-833 ((R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide) Trifluoromethyl chroman; pyridazinyl FAAH inhibitor IC₅₀ = 3.2 nM (FAAH); brain-penetrant
4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide 4-Fluorophenyl; 2-methylphenyl Structural analog (activity unspecified) N/A
Compound 64 (4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide) Purine core; dichlorophenyl substituents Cannabidiol analog (putative cannabinoid receptor interaction) HPLC purity >99%; no explicit activity data

Structural and Functional Insights

Substituent-Driven Target Selectivity :

  • The 2,6-dimethoxypyrimidin-4-yl group in the target compound distinguishes it from analogs like JNJ Compound A (dichlorophenyl) and BCTC (chloropyridinyl). This substitution may influence binding to kinases or nucleotide-binding enzymes, as dimethoxy-pyrimidine motifs are common in kinase inhibitors .
  • 4-Fluorophenyl vs. 4-tert-butylphenyl (BCTC): Fluorine’s electronegativity enhances binding to aromatic pockets, whereas bulky tert-butyl groups improve hydrophobic interactions, as seen in TRPM8 antagonism .

Pharmacokinetic Considerations :

  • The piperazine-carboxamide scaffold is retained across all analogs, ensuring moderate solubility and membrane permeability. For example, PKM-833’s chroman-piperazine hybrid exhibits enhanced brain penetration due to balanced lipophilicity .

Activity Trends :

  • DGAT1 Inhibition : JNJ Compound A’s dichlorophenyl and methoxyphenyl groups are critical for DGAT1 potency, suggesting that electron-withdrawing substituents enhance enzymatic inhibition .
  • TRPM8 Antagonism : BCTC’s 3-chloropyridinyl group is essential for TRPM8 binding, highlighting the role of halogens in channel blockade .

Discussion of Research Findings

While direct data for 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide are unavailable, the following inferences can be drawn:

  • Potential Targets: The compound’s dimethoxypyrimidine moiety may confer affinity for ATP-binding sites in kinases or sulfonamide-associated enzymes (e.g., carbonic anhydrase), as seen in structurally related sulfonamides .
  • Selectivity Challenges: Minor substituent changes (e.g., replacing dimethoxypyrimidine with purine in Compound 64) drastically alter target profiles, emphasizing the need for structure-activity relationship (SAR) studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.